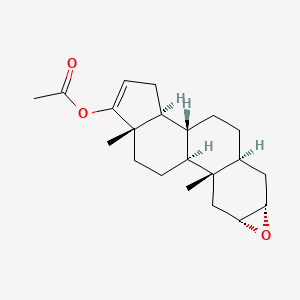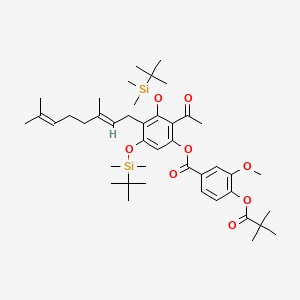
3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A is a synthetic compound derived from Cannflavin A, a flavonoid found in the cannabis plant. This compound is known for its potential anti-inflammatory properties and is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A involves multiple steps. The key steps include the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups and the esterification of the carboxyl group with pivaloyl chloride. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography, would be essential in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The TBDMS and pivaloyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove TBDMS groups, while pivaloyl groups can be hydrolyzed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with different functional groups replacing the TBDMS and pivaloyl groups.
Wissenschaftliche Forschungsanwendungen
3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of silyl-protected phenols and esters.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and conditions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A involves its interaction with various molecular targets and pathways. The compound is believed to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cannflavin A: The parent compound, known for its anti-inflammatory properties.
Cannflavin B: Another flavonoid from the cannabis plant with similar properties.
3,5-bis((tert-butyldimethylsilyl)oxy)benzoic acid: A related compound with similar protective groups.
Uniqueness
3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A is unique due to its specific combination of protective groups, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C43H66O8Si2 |
|---|---|
Molekulargewicht |
767.1 g/mol |
IUPAC-Name |
[2-acetyl-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-4-[(2E)-3,7-dimethylocta-2,6-dienyl]phenyl] 4-(2,2-dimethylpropanoyloxy)-3-methoxybenzoate |
InChI |
InChI=1S/C43H66O8Si2/c1-28(2)20-19-21-29(3)22-24-32-34(50-52(15,16)42(8,9)10)27-36(37(30(4)44)38(32)51-53(17,18)43(11,12)13)48-39(45)31-23-25-33(35(26-31)47-14)49-40(46)41(5,6)7/h20,22-23,25-27H,19,21,24H2,1-18H3/b29-22+ |
InChI-Schlüssel |
XSZUGZVOOLEGCR-QUPMIFSKSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC1=C(C(=C(C=C1O[Si](C)(C)C(C)(C)C)OC(=O)C2=CC(=C(C=C2)OC(=O)C(C)(C)C)OC)C(=O)C)O[Si](C)(C)C(C)(C)C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC1=C(C(=C(C=C1O[Si](C)(C)C(C)(C)C)OC(=O)C2=CC(=C(C=C2)OC(=O)C(C)(C)C)OC)C(=O)C)O[Si](C)(C)C(C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


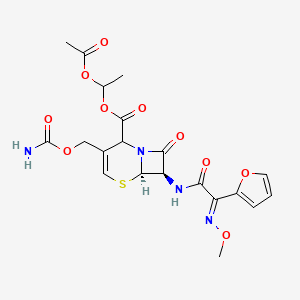
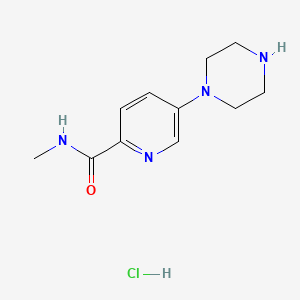
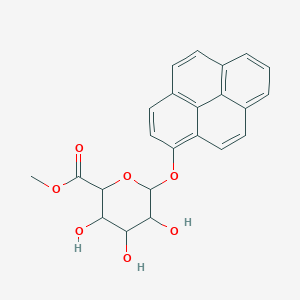
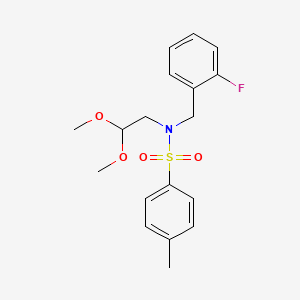
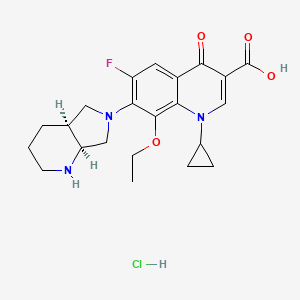
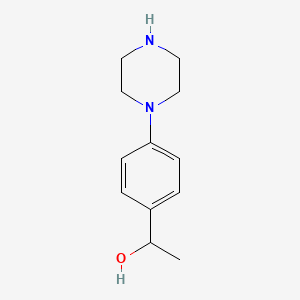


![(2R,3R,11bR)-10-Hydroxy-3-isobutyl-9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13848405.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13848406.png)
![N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13848408.png)
![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)
